molecular formula C14H14N2O2S B14119749 N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

Katalognummer: B14119749
Molekulargewicht: 274.34 g/mol
InChI-Schlüssel: QLNFPAAQLQIDCN-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, with a methyl-substituted phenyl group linked through a methylene bridge. Its molecular formula is C14H14N2O2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Wirkmechanismus

The mechanism of action of N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(Z)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(Z)-(4-methoxyphenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H14N2O2S

Molekulargewicht

274.34 g/mol

IUPAC-Name

N-[(Z)-(4-methylphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11-

InChI-Schlüssel

QLNFPAAQLQIDCN-PTNGSMBKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.